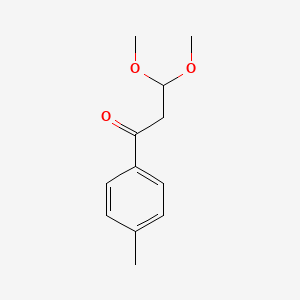
1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is also known by its systematic name, 3,3-dimethoxy-1-(4-methylphenyl)-1-propanone. This compound is characterized by the presence of a propanone group substituted with two methoxy groups and a 4-methylphenyl group.
Preparation Methods
The synthesis of 1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with dimethyl carbonate in the presence of a base, such as sodium methoxide, to form the desired product . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-methoxyphenyl)-: This compound has a similar structure but lacks the additional methoxy group on the propanone moiety.
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound contains a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: This compound has hydroxyl and methoxy groups on the phenyl ring, which can influence its biological activity and chemical reactivity.
The uniqueness of 1-Propanone, 3,3-dimethoxy-1-(4-methylphenyl)- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3,3-dimethoxy-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O3/c1-9-4-6-10(7-5-9)11(13)8-12(14-2)15-3/h4-7,12H,8H2,1-3H3 |
InChI Key |
KKZMJTSLGZDMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13299847.png)
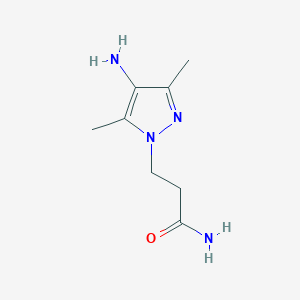
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)

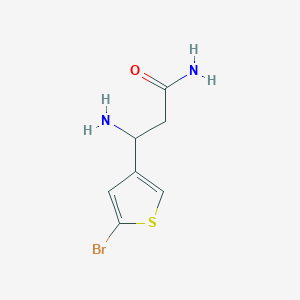
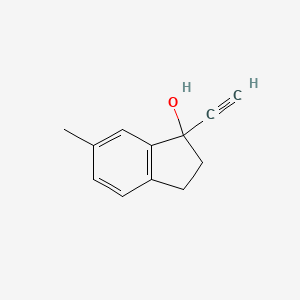

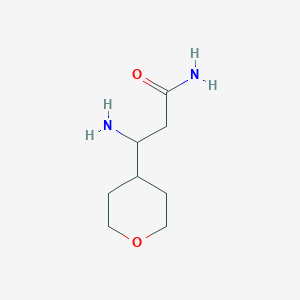
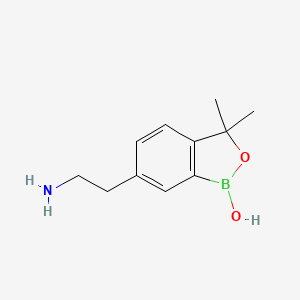
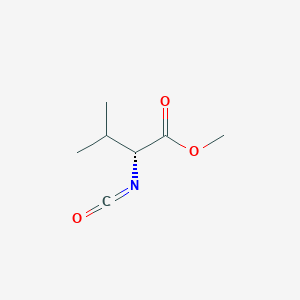
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13299904.png)
![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)

![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)
